molecular formula C11H14BrNO2S B5117682 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide

4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B5117682
M. Wt: 304.21 g/mol
InChI Key: BSTYSNQXLSTFHP-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated aromatic compound with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, followed by reaction with prop-2-en-1-amine to yield the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation or epoxidation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used as nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the bromine atom.

    Oxidation: Oxidized forms of the sulfonamide group.

    Reduction: Reduced forms of the sulfonamide group or the prop-2-en-1-yl group.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibacterial agents.

    Biological Studies: The compound can be used to study the effects of sulfonamides on various biological systems.

    Chemical Probes: It can be used as a chemical probe to investigate the mechanisms of action of sulfonamides.

    Material Science: The compound can be used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with bacterial enzymes, particularly dihydropteroate synthase (DHPS). The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting the enzyme and preventing the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethylbenzenesulfonamide: Lacks the prop-2-en-1-yl group.

    2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the bromine atom.

    4-bromo-N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the two methyl groups.

Uniqueness

4-bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide is unique due to the presence of both the bromine atom and the prop-2-en-1-yl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-4-5-13-16(14,15)11-7-8(2)10(12)6-9(11)3/h4,6-7,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTYSNQXLSTFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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